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Efficacy and Safety Comparison

The table below summarizes key efficacy and safety outcomes from meta-analyses of clinical trials,

providing a quantitative comparison between DTG and EFV.

Outcome Measure
DTG-based
Regimens

EFV-based
Regimens

Comparative Effect
(95% Interval)

Certainty of
Evidence

Viral Suppression at 96

weeks [1]

Superior Baseline OR: 1.94 (1.48 –
2.56)

High

Development of Drug

Resistance [1]

Strongly

Protective

Baseline OR: 0.13 (0.04 –
0.48)

High

Treatment Discontinuation

(Any Reason) [1]

Lower Higher OR: 0.58 (0.48 –
0.70)

High

Adverse Birth Outcomes

(Pregnancy) [1]

33.2% 35.0% Not Significant Moderate

Neuropsychiatric AEs [1] Fewer More Supported by

evidence

Moderate
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Key Experimental Data and Findings

Efficacy Outcomes

Viral Suppression: A 2020 network meta-analysis (NMA) informed by 68 trials found that DTG

significantly improved the odds of viral suppression across all time points compared to EFV, with an
odds ratio (OR) of 1.94 at 96 weeks. This analysis formed a key part of the evidence base for the

World Health Organization's (WHO) treatment guideline updates [1].
Drug Resistance: The same NMA demonstrated that DTG is highly protective against the

development of drug resistance, showing a 97% reduction in odds (OR 0.13) compared to EFV-
based regimens [1].

Real-World Effectiveness: A 2025 meta-analysis of programmatic evidence from low- and middle-
income countries confirmed high viral suppression rates with first-line DTG, with on-treatment pooled

estimates of 96% at 12 months and 98% at 24 months [2].

Safety and Tolerability Outcomes

Treatment Discontinuation: DTG-based regimens led to significantly fewer treatment

discontinuations from any cause compared to EFV, with an OR of 0.58 [1].
Pregnancy and Birth Outcomes: Initial safety signals regarding neural tube defects (NTDs) with

periconception DTG exposure have been re-evaluated. The 2020 WHO evidence update reported
adverse birth outcomes in 33.2% of DTG-managed pregnancies versus 35.0% of EFV-managed
pregnancies, with no statistically significant difference [1]. Subsequent pharmacovigilance studies
have not established a definitive link, and the observed risk has decreased with more data [3].

Neuropsychiatric Adverse Events: While DTG is generally well-tolerated, post-marketing safety
analyses note associations with neuropsychiatric adverse events (e.g., depression, insomnia). One

pharmacovigilance study calculated a Reporting Odds Ratio (ROR) of 1.3 for depression and 1.8
for suicide compared to other antiretrovirals [3].

Methodologies for Key Meta-Analyses

The robust conclusions drawn from these comparisons rely on sophisticated statistical methodologies.

Network Meta-Analysis (NMA) Workflow
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The primary comparative data often comes from NMAs, which synthesize evidence from both direct (head-

to-head) and indirect comparisons of multiple treatments. The following diagram illustrates a standard NMA

workflow for comparing HIV treatments.

Define PICO Question:
Population, Intervention,

Comparator, Outcome

Systematic Literature Review
(Embase, MEDLINE, CENTRAL,

Clinical Trial Registries)

Construct Treatment Network

Bayesian Statistical Analysis
(Direct & Indirect Evidence

Synthesis)

Interpret Results & Assess
Certainty (GRADE framework)

Click to download full resolution via product page

Key Methodological Details [1] [4]:

Systematic Review: Comprehensive searches of databases (e.g., Embase, MEDLINE, CENTRAL)

and conference abstracts to identify relevant randomized controlled trials (RCTs).
Treatment Network: Includes all guideline-recommended core agents (INSTIs, PIs, NNRTIs)

combined with two NRTIs. The network's connectivity allows for indirect comparisons.
Statistical Model: Employs Bayesian hierarchical models to calculate odds ratios (ORs) with 95%

credible intervals (CrI) for dichotomous outcomes (e.g., viral suppression). Models are typically
adjusted for the NRTI backbone.
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Certainty Assessment: The Grading of Recommendations, Assessment, Development, and
Evaluations (GRADE) framework is applied to rate the confidence in the evidence (e.g., High,
Moderate).

Pharmacovigilance Study Methodology

For post-marketing safety data, studies often use disproportionality analysis on large databases like the FDA

Adverse Event Reporting System (FAERS) [3]:

Data Extraction: Reports where DTG is the "primary suspected" drug are selected.
Signal Detection: Multiple statistical methods (e.g., Reporting Odds Ratio (ROR), Proportional
Reporting Ratio (PRR)) are used to identify if an adverse event is reported disproportionately more
often with DTG than with other drugs in the database.

Clinical Prioritization: Identified signals are scored based on report count, strength of association,
and seriousness to prioritize clinical relevance.

Key Insights for Professionals

Established Superior Efficacy: The consensus from multiple NMAs is that DTG's efficacy profile is

superior to that of EFV, particularly regarding viral suppression and a high genetic barrier to
resistance [1] [4].

Evolving Safety Profile: While DTG's safety is generally favorable, ongoing pharmacovigilance is
crucial. Emerging topics of interest include weight gain and neuropsychiatric events, though these

are often confounded by multiple factors, including the NRTI backbone and the natural history of HIV
[3].

Role of Real-World Evidence (RWE): RWE from programmatic settings is increasingly important to
confirm that the high efficacy and safety observed in controlled trials translate to diverse, real-world

populations [5] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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